Tetranor-PGE1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Tetranor-Prostaglandin E1 is a synthetic compound derived from Prostaglandin E1, a naturally occurring lipid mediator involved in various physiological processes. This compound is notable for its role as a urinary metabolite of Prostaglandin E1 and Prostaglandin E2, resulting from β-oxidation processes in the body. Tetranor-Prostaglandin E1 is characterized by its unique structure, which includes a cyclopentane ring and multiple functional groups that contribute to its biological activity and chemical reactivity .

Tetranor-Prostaglandin E1 exhibits significant biological activities, largely attributed to its structural similarities with other prostaglandins. Its primary functions include:

- Regulation of Inflammation: As a metabolite of Prostaglandin E1, it plays a role in modulating inflammatory responses in the body .

- Vasodilation: Similar to its parent compounds, Tetranor-Prostaglandin E1 may influence vascular tone and blood flow, making it relevant in studies related to cardiovascular health .

- Potential Therapeutic Uses: Research indicates potential applications in treating conditions such as pulmonary arterial hypertension and erectile dysfunction, where modulation of prostaglandin pathways is beneficial .

The synthesis of Tetranor-Prostaglandin E1 typically involves several steps:

Tetranor-Prostaglandin E1 has diverse applications across several fields:

- Pharmaceutical Research: Used as a model compound for studying prostaglandin analogs and their biological effects .

- Clinical Diagnostics: Its metabolites are employed as biomarkers in urine tests to assess prostaglandin metabolism in various diseases .

- Drug Development: Investigated for potential therapeutic roles in conditions influenced by prostaglandins, such as inflammation and vascular disorders .

Studies on Tetranor-Prostaglandin E1 interactions reveal its potential effects on various biological systems. It has been shown to interact with specific receptors involved in inflammatory pathways and vascular regulation. These interactions suggest that Tetranor-Prostaglandin E1 could influence cellular signaling mechanisms similar to those of its parent compounds .

Tetranor-Prostaglandin E1 shares structural and functional characteristics with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Prostaglandin E1 | High | Vasodilation, inflammation | Naturally occurring lipid mediator |

| Prostaglandin E2 | High | Inflammatory response modulation | More potent than Prostaglandin E1 in some cases |

| 16-Phenyl Tetranor-PGE1 | Moderate | Similar biological effects | Enhanced stability due to phenyl substitution |

| 7α, 11-Dihydroxy-5-keto-tetranorprost-9-enoic acid | Moderate | Metabolite of PGE2 | Specific metabolic pathway involvement |

Tetranor-Prostaglandin E1's unique position as a metabolite allows it to serve both as a marker for prostaglandin metabolism and as a subject of pharmacological research aimed at understanding prostaglandins' roles in health and disease. Its synthesis methods also distinguish it from other compounds by emphasizing the importance of metabolic pathways in drug development and clinical diagnostics .

Molecular Structure and Stereochemistry

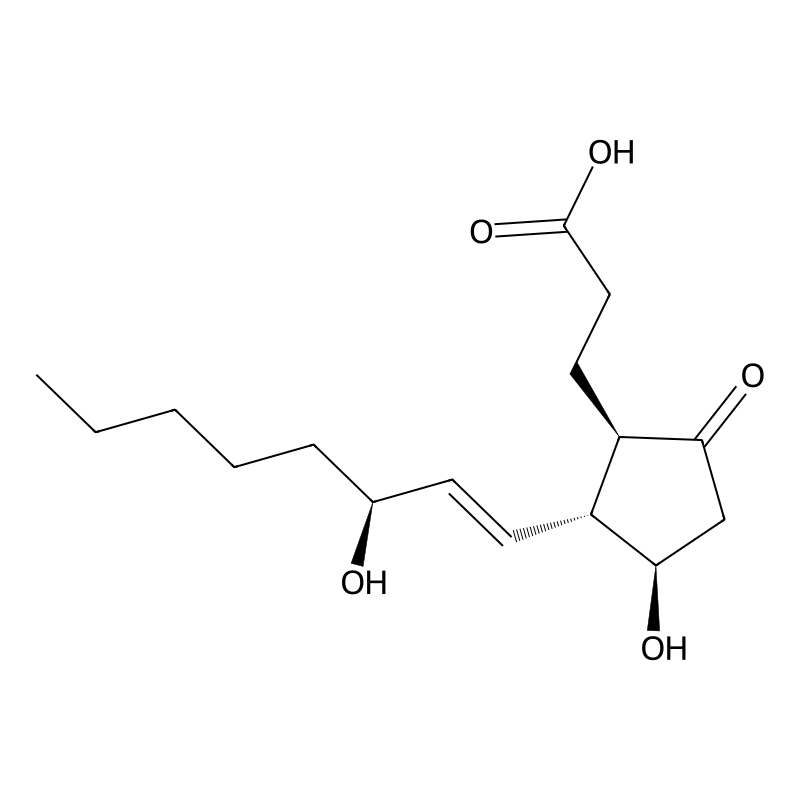

The molecular architecture of Tetranor-Prostaglandin E1 exhibits a complex three-dimensional arrangement characterized by specific stereochemical configurations [1] [4]. The compound possesses a molecular weight of 298.4 grams per mole with an exact mass of 298.178025 daltons [3] [4]. The structural framework centers around a cyclopentane ring system bearing multiple chiral centers that define its biological activity and chemical properties [4].

Table 1: Fundamental Structural Properties of Tetranor-Prostaglandin E1

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C16H26O5 | [3] [4] |

| IUPAC Name | (1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-5-oxocyclopentanepropanoic acid | [4] |

| Molecular Weight | 298.4 g/mol | [3] [4] |

| Exact Mass | 298.178025 Da | [3] |

| InChI Key | FPTFFTMXBKQFKC-JZKKULJYSA-N | [3] [4] |

| Heavy Atoms | 21 | [3] |

| Chiral Centers | Multiple (R,R,R,S configurations) | [4] |

The stereochemical configuration of Tetranor-Prostaglandin E1 follows the absolute configuration pattern observed in naturally occurring prostaglandins [1] [7]. The compound exhibits specific stereochemistry at positions C-11 (R configuration) and C-15 (S configuration), which are critical for its biological recognition and metabolic pathways [3]. The presence of a trans double bond between carbon atoms creates additional geometric constraints that influence the overall molecular conformation [4].

The canonical SMILES representation (CCCCCC@@HO) demonstrates the precise stereochemical arrangement, with multiple stereogenic centers designated by the @@ notation indicating specific three-dimensional orientations [4] [6]. The cyclopentane ring adopts a specific conformation that positions the hydroxyl groups and ketone functionality in optimal spatial arrangements for intermolecular interactions [4].

Isotopic Variants and Synthetic Derivatives

Research into Tetranor-Prostaglandin E1 has yielded several isotopically labeled variants and synthetic derivatives that serve specialized analytical and research purposes [8] [12]. The development of deuterium-labeled analogs has proven particularly valuable for mass spectrometric quantification studies [12] [14].

Table 2: Isotopic Variants and Synthetic Derivatives of Tetranor-Prostaglandin E1

| Variant/Derivative | Formula | CAS Number | Applications |

|---|---|---|---|

| Tetranor-Prostaglandin E1 | C16H26O5 | 23923-84-4 | Biological standard, research |

| Tetranor-Prostaglandin E Metabolite-d6 | C16H18O7D6 | 1240398-16-6 | Internal standard for mass spectrometry |

| 11-Deoxy-16-phenoxy-17,18,19,20-tetranor-Prostaglandin E1 | C22H30O5 | Multiple variants | Synthetic analog research |

| Tetranor-Prostaglandin E1 methyl ester | Variable | Not specified | Synthetic intermediate |

The deuterium-labeled variant, specifically Tetranor-Prostaglandin E Metabolite-d6, incorporates six deuterium atoms at positions 17, 17', 18, 18', 19, and 19, achieving greater than 99% deuterium incorporation with less than 1% unlabeled material [12] [14]. This isotopic labeling strategy enables precise quantification through stable isotope dilution mass spectrometry techniques [14].

Synthetic methodologies for producing Tetranor-Prostaglandin E1 have been developed that incorporate late-stage isotopic labeling, allowing for efficient preparation of labeled standards [8] [11]. The synthesis involves multiple stereoselective transformations that preserve the critical stereochemical features while enabling incorporation of isotopic labels at specific positions [8]. Advanced synthetic routes utilize palladium-catalyzed cross-coupling reactions and other modern organic transformations to construct the complex molecular framework [11].

The 16-phenoxy derivatives represent a significant class of synthetic analogs, including compounds such as 11-deoxy-16-phenoxy-17,18,19,20-tetranor-Prostaglandin E1, which have been developed for pharmacological research [1] [7]. These derivatives maintain the core cyclopentane structure while incorporating aromatic substituents that modify the compound's physicochemical properties [7].

Stability, Degradation, and Reactivity

The stability profile of Tetranor-Prostaglandin E1 exhibits significant temperature and solvent dependence, requiring careful consideration for storage and handling protocols [15] [17]. Under standard storage conditions at -20°C, the compound maintains stability for at least one year when stored in appropriate organic solvents [15].

Table 3: Stability and Solubility Characteristics of Tetranor-Prostaglandin E1

| Condition/Solvent | Stability/Solubility | Storage Recommendations |

|---|---|---|

| Dimethyl formamide | ~100 mg/ml | Purge with inert gas, use immediately |

| Dimethyl sulfoxide | ~100 mg/ml | Not stable in solution, use immediately |

| Ethanol | ~100 mg/ml | Purge with inert gas before use |

| Phosphate buffered saline (pH 7.2) | ~5 mg/ml | Prepare fresh daily |

| Storage at -80°C | ≥6 months | Recommended for long-term storage |

| Aqueous solutions | Limited stability | Use within 12 hours, store on ice |

The compound demonstrates enhanced stability in organic solvents compared to aqueous environments [15] [17]. In aqueous solutions, particularly at physiological pH, Tetranor-Prostaglandin E1 undergoes gradual degradation, necessitating preparation of fresh solutions daily [15] [17]. The degradation pathways in aqueous media involve hydrolysis reactions and oxidative processes that can compromise the integrity of both the carboxylic acid functionality and the hydroxyl groups [17].

Reactivity studies indicate that Tetranor-Prostaglandin E1 participates in typical organic reactions associated with its functional groups [15] [25]. The ketone functionality exhibits standard carbonyl reactivity, including reduction reactions that can convert the compound to corresponding alcohol derivatives [7] [25]. The carboxylic acid group readily forms ester derivatives under appropriate conditions, facilitating synthetic modifications and derivatization for analytical purposes [25].

Temperature sensitivity represents a critical consideration for handling protocols [15] [19]. Elevated temperatures accelerate degradation processes, particularly in the presence of light and oxygen [15]. The compound's thermal stability profile indicates significant decomposition above ambient temperatures, making controlled storage environments essential for maintaining chemical integrity [19].

The reactivity profile also encompasses interactions with common analytical reagents used in mass spectrometry and chromatographic analyses [17] [23]. The compound readily forms various adduct ions in mass spectrometric analyses, including sodium, potassium, and ammonium adducts, which facilitate detection and quantification [4]. These ionization characteristics have been systematically characterized to optimize analytical methodologies [23].